ethyl 2-[2-(5-oxo-1-phenylpyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]acetate
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Overview
Description
Ethyl [2-(5-oxo-1-phenylpyrrolidin-3-yl)-1H-benzimidazol-1-yl]acetate is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(5-oxo-1-phenylpyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidine ring. The final step involves esterification to introduce the ethyl acetate group. Reaction conditions often include the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of industrial-grade reagents and optimized reaction conditions ensures high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-(5-oxo-1-phenylpyrrolidin-3-yl)-1H-benzimidazol-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Common in modifying the benzimidazole or pyrrolidine rings to introduce new functionalities.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Ethyl [2-(5-oxo-1-phenylpyrrolidin-3-yl)-1H-benzimidazol-1-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(5-oxo-1-phenylpyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]acetate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate
- 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides
- Ethyl 2-oxo-2-(pyridin-2-yl)acetate .
Uniqueness
Ethyl [2-(5-oxo-1-phenylpyrrolidin-3-yl)-1H-benzimidazol-1-yl]acetate stands out due to its unique combination of a benzimidazole and pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 2-[2-(5-oxo-1-phenylpyrrolidin-3-yl)benzimidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-2-27-20(26)14-24-18-11-7-6-10-17(18)22-21(24)15-12-19(25)23(13-15)16-8-4-3-5-9-16/h3-11,15H,2,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWXJPHLTLUDMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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